molecular formula C18H28N2O B5204729 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine

1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine

Cat. No. B5204729
M. Wt: 288.4 g/mol
InChI Key: KXDBQVPFQPNYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine, also known as DMBP, is a piperazine derivative that has attracted scientific attention due to its potential applications in various fields. DMBP is a small molecule that can be synthesized using different methods, and its mechanism of action has been explored in several studies.

Mechanism of Action

The mechanism of action of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is not fully understood, but it has been suggested that it may act as a modulator of neurotransmitter systems in the brain. Specifically, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to enhance the release of acetylcholine, a neurotransmitter that is involved in cognitive function and memory. 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine may also interact with other neurotransmitter systems, such as dopamine and serotonin, but further studies are needed to clarify its mechanism of action.
Biochemical and Physiological Effects:
1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can enhance the release of acetylcholine from rat brain synaptosomes and inhibit the activity of acetylcholinesterase, an enzyme that degrades acetylcholine. In vivo studies have shown that 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in lab experiments is its small size and ease of synthesis, which makes it a convenient molecule to work with. Another advantage is its potential applications in various fields, which makes it an interesting molecule to study. One limitation of using 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine. In medicinal chemistry, further studies are needed to explore its potential as a drug candidate for the treatment of neurological disorders. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be used as a derivatizing agent for the analysis of other compounds, such as carbohydrates and nucleotides. Overall, the study of 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has the potential to lead to new insights and applications in various fields.

Synthesis Methods

1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-methylbenzylamine with 1-(3,3-dimethylbutanoyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. These methods yield 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine in good yields and purity.

Scientific Research Applications

1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been explored as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(3,3-dimethylbutanoyl)-4-(4-methylbenzyl)piperazine has been used as a derivatizing agent for the analysis of amino acids and peptides by liquid chromatography-mass spectrometry.

properties

IUPAC Name

3,3-dimethyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-15-5-7-16(8-6-15)14-19-9-11-20(12-10-19)17(21)13-18(2,3)4/h5-8H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDBQVPFQPNYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-[4-(4-methylbenzyl)piperazin-1-yl]butan-1-one

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